molecular formula C8H6N2O2S B6202309 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1488184-78-6

5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B6202309
CAS RN: 1488184-78-6
M. Wt: 194.2
InChI Key:
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Description

5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, also known as 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, is a synthetic organic compound that is used in various scientific research applications. It is a derivative of thiophene and is an important intermediate in the synthesis of various heterocyclic compounds. It is a colorless, crystalline solid with a melting point of 163-165°C and a molecular weight of 155.15 g/mol. It is soluble in water, methanol, ethanol, and other organic solvents.

Mechanism of Action

The mechanism of action of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acidno[2,3-d]pyrimidine-6-carboxylic acid is not well understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the regulation of inflammation and pain. Furthermore, it may act as an agonist of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acidno[2,3-d]pyrimidine-6-carboxylic acid are not well understood. However, it is believed to have anti-inflammatory and analgesic effects due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Furthermore, it may have antidepressant and anxiolytic effects due to its ability to act as an agonist of certain receptors, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acidno[2,3-d]pyrimidine-6-carboxylic acid in laboratory experiments is its ability to form heterocyclic compounds. This makes it an ideal starting material for the synthesis of various pharmaceuticals, organic dyes and pigments, and heterocyclic compounds with potential biological activity. Additionally, it is relatively easy to synthesize and is soluble in many organic solvents. However, one of the main limitations of using 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acidno[2,3-d]pyrimidine-6-carboxylic acid in laboratory experiments is its relatively low melting point of 163-165°C, which can make it difficult to work with.

Future Directions

In the future, 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acidno[2,3-d]pyrimidine-6-carboxylic acid could be used in the development of new drugs, such as antifungal agents, anti-inflammatory drugs, and anticonvulsants. Additionally, it could be used in the synthesis of organic dyes and pigments with improved properties. Furthermore, it could be used in the synthesis of heterocyclic compounds with potential biological activity, such as inhibitors of certain enzymes and agonists of certain receptors. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

The synthesis of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acidno[2,3-d]pyrimidine-6-carboxylic acid can be achieved through a three-step reaction. The first step involves the reaction of thiophene-2-carboxylic acid with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate, 5-methylthiophene-2-carboxylic acid. The second step involves the reaction of the intermediate with sodium nitrite in the presence of a base, such as sodium ethoxide, to form the nitro compound, 5-methylthiophene-2-carboxylic acid nitro. The third and final step involves the reduction of the nitro compound with sodium borohydride to form the desired product, 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acidno[2,3-d]pyrimidine-6-carboxylic acid.

Scientific Research Applications

5-methylthieno[2,3-d]pyrimidine-6-carboxylic acidno[2,3-d]pyrimidine-6-carboxylic acid is used in various scientific research applications, mainly due to its ability to form heterocyclic compounds. It is used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and anticonvulsants. It is also used in the synthesis of various organic dyes and pigments. Furthermore, it is used as a starting material in the synthesis of various heterocyclic compounds with potential biological activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid involves the condensation of 2-amino-4-methylthiophene with ethyl cyanoacetate, followed by cyclization and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "2-amino-4-methylthiophene", "ethyl cyanoacetate", "sodium ethoxide", "concentrated hydrochloric acid", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylthiophene with ethyl cyanoacetate in the presence of sodium ethoxide to yield ethyl 2-(2-amino-4-methylthiophen-3-yl)acrylate.", "Step 2: Cyclization of ethyl 2-(2-amino-4-methylthiophen-3-yl)acrylate with concentrated hydrochloric acid to yield 5-methylthieno[2,3-d]pyrimidine-6-carbonitrile.", "Step 3: Hydrolysis of 5-methylthieno[2,3-d]pyrimidine-6-carbonitrile with sodium hydroxide and water to yield 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid." ] }

CAS RN

1488184-78-6

Molecular Formula

C8H6N2O2S

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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